molecular formula C16H22ClNO2 B584004 (S)-Propranolol-d7 Hydrochloride CAS No. 1346617-12-6

(S)-Propranolol-d7 Hydrochloride

Cat. No. B584004
M. Wt: 302.85
InChI Key: ZMRUPTIKESYGQW-HLRQKBRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. It can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, etc . Unfortunately, the specific molecular structure analysis for “(S)-Propranolol-d7 Hydrochloride” was not found.


Chemical Reactions Analysis

Chemical reactions analysis involves studying the changes that occur during a chemical reaction . The specific chemical reactions involving “(S)-Propranolol-d7 Hydrochloride” were not found in the search results.

Scientific Research Applications

Propranolol for Infantile Hemangioma

Propranolol, a beta-blocker, has been extensively studied for its efficacy in treating infantile hemangioma (IH), a common benign tumor in infants. Research has demonstrated propranolol's ability to reduce the volume, color, and elevation of IHs, making it a safe and effective treatment option. Studies have highlighted the drug's mechanism of action, including vasoconstriction, down-regulation of angiogenic factors such as VEGF and bFGF, and the promotion of capillary endothelial cell apoptosis (A. Singh et al., 2017; X. Tan et al., 2021).

Pharmacodynamics and Pharmacokinetics

The pharmacodynamics and pharmacokinetics of propranolol have been reviewed, revealing its complex interactions within the body. Propranolol is known for its high hepatic extraction rate, which is dependent largely on liver blood flow. Its distribution and elimination highlight the drug's efficiency and the variability among individuals in terms of response and clearance rates. These aspects are crucial for understanding propranolol's systemic effects and optimizing its therapeutic applications (R. Milne & M. M. Buckley, 1991).

CNS Implications

Significant attention has been paid to the central nervous system (CNS) implications of propranolol use, especially in pediatric patients. The CNS effects, including potential impacts on memory, psychomotor function, sleep quality, and mood, have been documented, stressing the need for cautious prescription and monitoring (A. Langley & E. Pope, 2015).

Environmental Impact

Propranolol's environmental impact, particularly its presence in aquatic environments and potential effects on wildlife, has been assessed. Comprehensive environmental risk assessments have shown that concentrations of propranolol in rivers worldwide do not pose a significant risk to aquatic organisms. This research provides valuable insights into the environmental safety profile of propranolol (J. Sumpter et al., 2021).

Off-Label Use and Safety

The off-label use of propranolol in vascular anomalies has been explored, highlighting the drug's utility beyond its primary indications. Despite the widespread off-label use, significant safety concerns associated with such practices necessitate careful risk-benefit analysis and informed patient consent (N. Kleiber et al., 2021).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it . The specific safety and hazards information for “(S)-Propranolol-d7 Hydrochloride” was not found.

properties

CAS RN

1346617-12-6

Product Name

(S)-Propranolol-d7 Hydrochloride

Molecular Formula

C16H22ClNO2

Molecular Weight

302.85

IUPAC Name

(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1/i1D3,2D3,12D;

InChI Key

ZMRUPTIKESYGQW-HLRQKBRWSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl

synonyms

(2S)-1-[(1-Methylethyl-d7)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride;  _x000B_S-(-)-1-(Isopropyl-d7)amino-3-(1-naphthoxy)-2-propanol Hydrochloride;  (-)-Propranolol-d7 Hydrochloride;  (S)-(-)-Propranolol-d7 Hydrochloride;  L-(-)-Propranolol-d7 Hydro

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(isopropyl)-3-azetidinol and α-naphthol were reacted in the same manner as in Example 6 to form 1-(α-naphthoxy)-3-(iso-propylamino)-2-propanol. Then the propanol was dissolved in anhydrous ether and was converted to a hydrochloride by blowing a hydrochloric acid gas into the resulting solution. As a result 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol hydrochloride melting at 162°-164° C was obtained.
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